5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione
Overview
Description
5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that features a unique combination of furan, phenyl, and triazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazolidine derivatives.
Scientific Research Applications
5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with a triazole ring instead of a triazolidine ring.
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of a triazolidine ring.
Uniqueness: 5-(Furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific combination of furan, phenyl, and triazolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-13(11-8-5-9-17-11)14-12(18)16(15-13)10-6-3-2-4-7-10/h2-9,15H,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWOXNGLYUKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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